molecular formula C22H20N2O3 B4540748 3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No. B4540748
M. Wt: 360.4 g/mol
InChI Key: FOLJITRQFGGZDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including structures similar to 3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone, often involves the reaction of key intermediates like 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nitrogen nucleophiles, leading to the formation of various quinazoline and quinazolinone derivatives. These syntheses are characterized by reactions with different amines, acids, and other nitrogen-containing compounds, resulting in a wide array of derivatives with potential antimicrobial activities. The formation of these compounds is typically confirmed through IR, MS, and 1H-NMR spectral analysis (El-hashash et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of quinazolinones involves detailed spectroscopic techniques. The structures of newly synthesized derivatives are inferred from IR, MS, and 1H-NMR spectral data, providing insight into the arrangement of atoms and functional groups within the molecule. This analytical approach is crucial for confirming the expected molecular framework and for further investigation of chemical and physical properties (El-hashash et al., 2011).

Chemical Reactions and Properties

Quinazolinone derivatives exhibit a range of chemical reactions and properties, determined by their functional groups and molecular structure. For example, their reactivity with various halides, phosphorus compounds, and nucleophiles under different conditions can lead to diverse quinazolinone derivatives, showcasing the versatility of the quinazolinone scaffold in organic synthesis. The solvent plays a significant role in these reactions, affecting both the reaction pathway and the nature of the synthesized products (El-hashash et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents and their positions on the quinazolinone core. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. Analytical techniques, including X-ray crystallography, can provide detailed insights into the compound's physical characteristics (Gandhi et al., 2020).

Chemical Properties Analysis

The chemical properties of quinazolinones, such as reactivity, stability, and the ability to undergo specific chemical transformations, are central to their application in medicinal chemistry and other fields. Investigations into the reactivity of quinazolinone derivatives with various chemical agents can reveal useful routes for the synthesis of novel compounds with potential biological activity. Studies often focus on reactions under different conditions to explore the scope of chemical transformations possible with the quinazolinone scaffold (Costa et al., 2004).

properties

IUPAC Name

3-[2-(2-naphthalen-1-yloxyethoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-22-19-9-3-4-10-20(19)23-16-24(22)12-13-26-14-15-27-21-11-5-7-17-6-1-2-8-18(17)21/h1-11,16H,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJITRQFGGZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCOCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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